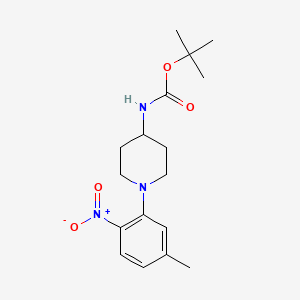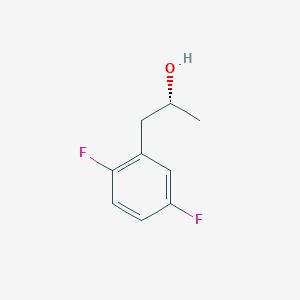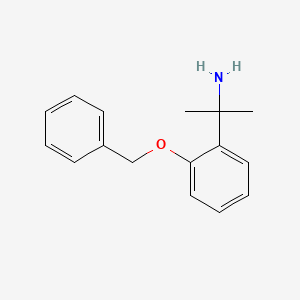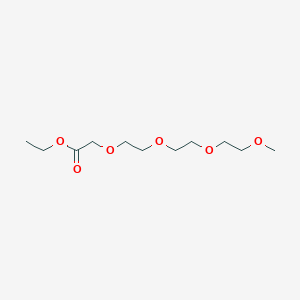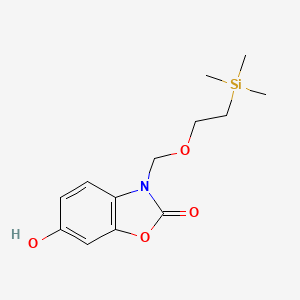
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d]oxazole core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the trimethylsilyl group and the hydroxy group adds to its chemical versatility, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or ester
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazole ring can lead to various reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-hydroxybenzo[d]oxazol-2(3H)-one: Lacks the trimethylsilyl group, making it less hydrophobic.
3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]oxazol-2(3H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capability.
Uniqueness
The presence of both the hydroxy group and the trimethylsilyl group in 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one makes it unique
特性
分子式 |
C13H19NO4Si |
|---|---|
分子量 |
281.38 g/mol |
IUPAC名 |
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)7-6-17-9-14-11-5-4-10(15)8-12(11)18-13(14)16/h4-5,8,15H,6-7,9H2,1-3H3 |
InChIキー |
LNOHRXUUMONMEL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)O)OC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
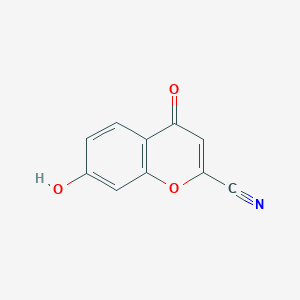
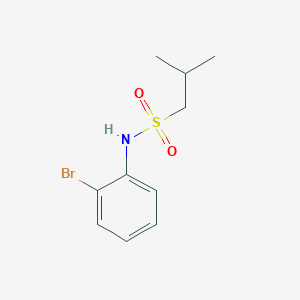
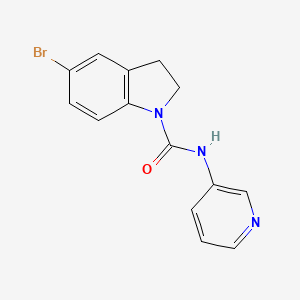
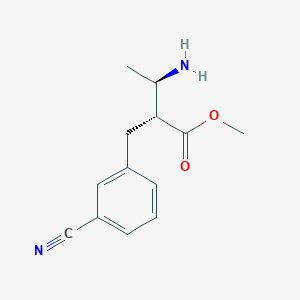
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
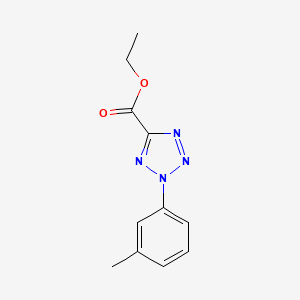
![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)
